雷米普利酰基-|A-D-葡萄糖醛酸苷 >65%

描述

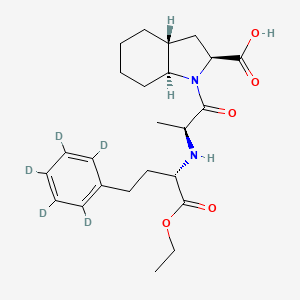

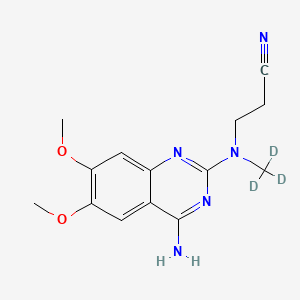

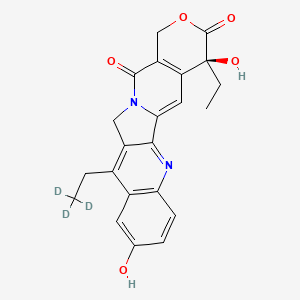

Ramiprilat Acyl-β-D-glucuronide >65% is a product used for proteomics research . It has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .

Molecular Structure Analysis

The chemical name for Ramiprilat Acyl-β-D-glucuronide >65% is (2S,3S,4S,5R,6S)-6- (((2S,3aS,6aS)-1- (((S)-1-carboxy-3-phenylpropyl)-L-alanyl)octahydrocyclopenta [b]pyrrole-2-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .Physical And Chemical Properties Analysis

Ramiprilat Acyl-β-D-glucuronide >65% has a molecular formula of C27H36N2O11 and a molecular weight of 564.58 .科学研究应用

- Ramiprilat Acyl-β-D-glucuronide is a metabolite of ramipril, formed through hydrolysis after absorption .

- High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are employed for its determination, often using ramipril-d5 as an internal standard .

- Researchers investigate potential interactions between AGs and key enzymes or transporters, which could impact drug safety .

- By studying the properties of ramiprilat Acyl-β-D-glucuronide, researchers gain insights into ACE inhibition mechanisms and potential therapeutic effects .

- Understanding the differences in inhibition profiles helps tailor treatment strategies for hypertension and heart failure .

Pharmacokinetics and Metabolism Studies

Drug-Drug Interactions and Toxicity

ACE Inhibition Mechanism

Comparative Inhibition Studies

Bioactivation Pathways

作用机制

Target of Action

Ramiprilat Acyl-β-D-glucuronide >65% is a metabolite of Ramipril . The primary target of Ramipril and its metabolites is the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex. This results in a decrease in sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

After absorption from the gastrointestinal tract, rapid hydrolysis of Ramipril occurs in the liver . In the therapeutic concentration range, protein binding of Ramipril and Ramiprilat is 73% and 56%, respectively . Although Ramipril is metabolized by hepatic and renal mechanisms to both a glucuronate conjugate and a diketopiperazine derivative, most of the drug is excreted in the urine as Ramiprilat and the glucuronate conjugate of Ramiprilat .

Result of Action

The molecular and cellular effects of Ramipril’s action include a decrease in blood pressure and a potential improvement in cardiac function in patients with heart failure . By inhibiting the formation of angiotensin II, Ramipril reduces vasoconstriction and aldosterone-mediated volume expansion, helping to control hypertension .

Action Environment

The action, efficacy, and stability of Ramipril and its metabolites can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of Ramipril . Additionally, the drug’s metabolism and excretion can be affected by the patient’s liver and kidney function . Therefore, careful dose adjustment and monitoring are necessary in patients with hepatic or renal impairment .

属性

IUPAC Name |

(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37)/t13-,15-,16-,17-,18-,19?,20-,21-,22?,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFYTLSQBCRSSC-ZCNCQCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H](C([C@@H](C(O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858360 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357570-22-9 | |

| Record name | (3S,5S,6S)-6-({(2S,3aS,6aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)